ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the study of reaction mechanisms, kinetics, and the influence of various factors on the reaction rate.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Scientific Research Applications
Synthesis and Characterization for Potential Applications
The compound has been involved in the synthesis and characterization of new quinazolines as potential antimicrobial agents. Researchers synthesized a series of compounds with structural similarities, demonstrating significant antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).
Cytotoxic Evaluation for Therapeutic Potential
Another study focused on the synthesis and in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety. These derivatives, similar in complexity to the query compound, showed promising inhibitory effects against human hepatocellular carcinoma cell lines, suggesting potential therapeutic applications (El-Deen, Anwar, & Hasabelnaby, 2016).
Structural Analysis for Advanced Material Development
Research has also been conducted on the synthesis and single crystal X-ray structure of related bis(quinazolin)disulfide compounds. Such studies provide critical insights into the molecular structure that could aid in the development of advanced materials and pharmaceuticals (Rimaz et al., 2009).
Novel Synthetic Pathways and Chemical Reactions
Additionally, there's significant interest in exploring novel synthetic pathways and chemical reactions involving quinazolin derivatives for the development of new Luotonin A derivatives, showcasing the versatility of these compounds in organic synthesis (Atia et al., 2017).
Biomedical Applications and Biocompatibility Studies
Furthermore, the exploration of poly(2-oxazoline)s and their derivatives for biomedical applications highlights the importance of such compounds in creating biocompatible materials for drug delivery and other therapeutic purposes. Studies have shown low cytotoxicity and promising immunosuppressive effects, making them suitable for various biomedical applications (Kronek et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications to improve its properties, or new synthetic routes.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed and accurate information.
properties
CAS RN |
1206999-33-8 |
---|---|
Product Name |
ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
Molecular Formula |
C27H22N4O5 |
Molecular Weight |
482.496 |
IUPAC Name |
ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
WDPNUZOAKOBUPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
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